[(3-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
The compound [(3-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate belongs to the 1,8-naphthyridine class, a scaffold renowned for its pharmacological versatility, including antibacterial, antifungal, and central nervous system (CNS) activities . Its structure features a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine core esterified with a [(3-methoxyphenyl)carbamoyl]methyl group. This substitution pattern distinguishes it from analogues, influencing solubility, bioavailability, and target interactions.
The synthesis of such compounds typically involves Gould–Jacobs cyclization of 2-aminopyridine derivatives, followed by N-alkylation and coupling with amines or aryl groups . For example, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (a key intermediate) is synthesized via bromination of precursor esters .
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-4-24-11-17(19(26)16-9-8-13(2)22-20(16)24)21(27)29-12-18(25)23-14-6-5-7-15(10-14)28-3/h5-11H,4,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBVLGKTAMZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 569635-57-0) is a naphthyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties.
Molecular Structure and Properties
- Molecular Formula : C21H21N3O5
- Molecular Weight : 395.4 g/mol
- SMILES Notation : COc1cccc(c1)NC(=O)COC(=O)c1cn(CC)c2c(c1=O)ccc(n2)C
The compound features a naphthyridine core with functional groups such as a carbamoyl and carboxylate, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the naphthyridine core through cyclization reactions.
- Introduction of substituents like the methoxyphenyl group via electrophilic aromatic substitution.
Methods such as microwave-assisted synthesis have been reported to enhance yield and reduce reaction time, making the process more efficient .
Antimicrobial Activity
Naphthyridine derivatives are known for their broad spectrum of antimicrobial activities. Studies indicate that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown that modifications in the naphthyridine structure can lead to enhanced potency against resistant strains .
Antitumor Properties
Research on similar naphthyridine compounds has demonstrated promising antitumor effects. For instance, derivatives have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis . The mechanism often involves the inhibition of topoisomerases or interference with DNA replication processes.
Anti-inflammatory Effects
Some studies suggest that naphthyridine derivatives may possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways and cytokine production, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interactions with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Potential binding to specific receptors that mediate inflammatory responses or tumor growth.
Understanding these mechanisms is crucial for optimizing drug design and improving therapeutic efficacy.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Optimization : Bromination at position 6 (e.g., ethyl 6-bromo-1-ethyl-7-methyl-...) enables further functionalization via palladium-catalyzed cross-coupling .
- Biological Potency : The 3-methoxy substituent in the target compound may reduce cytotoxicity compared to chlorinated derivatives while maintaining affinity for amine receptors .
- Crystallographic Insights : Methyl esters (e.g., ) form stable hydrates via hydrogen bonding, suggesting similar solid-state behavior for the target compound.
Preparation Methods
Methyl Ester Formation
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with methanol to yield the methyl ester. Alternative methods use dimethyl sulfate in tetrahydrofuran (THF) with catalytic hydrazine hydrate, achieving yields up to 85%.
Carbamoyl Coupling
The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH, then activated with carbonyldiimidazole (CDI) for reaction with 3-methoxyaniline. This step is critical for introducing the [(3-methoxyphenyl)carbamoyl]methyl moiety:
Optimized Conditions :
-
Coupling Agent : CDI (1.2 equiv) in dichloromethane (DCM) at 25°C for 6 hours.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors : Ethylation and cyclization steps are performed in flow systems to enhance heat transfer and reduce reaction times.
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Solvent Recycling : THF and DMF are recovered via distillation, reducing waste.
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Catalytic Enhancements : Palladium-on-carbon (Pd/C) is used for hydrogenation steps to minimize byproducts.
Comparative Analysis :
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 70–75% | 82–85% |
| Purity | 95% (HPLC) | 99% (HPLC) |
Reaction Mechanism and Kinetics
The rate-determining step in naphthyridine formation is the cyclization, which follows second-order kinetics. Studies show that electron-donating groups (e.g., methyl) accelerate the reaction by stabilizing the transition state. The esterification step adheres to pseudo-first-order kinetics, with activation energy () of 45 kJ/mol, as determined by Arrhenius plots.
Analytical Characterization
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(3-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Core Synthesis : The naphthyridine core is typically synthesized via the Gould-Jacobs reaction, involving cyclization of ethoxymethylene malonate derivatives with aminopyridines under reflux conditions (e.g., diphenyl ether at 250°C) .
- Functionalization : The 3-methoxyphenylcarbamoyl group is introduced via nucleophilic substitution or coupling reactions. For example, alkylation with chloromethyl carbamoyl precursors in anhydrous DMF using NaH as a base (yield optimization requires controlled stoichiometry and inert atmosphere) .
- Purification : Recrystallization from methanol/chloroform mixtures or column chromatography (10:40 methanol:chloroform) ensures high purity (>95%) .
Q. What crystallographic techniques are recommended for determining the molecular structure of this compound?
- Methodology :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) is standard.
- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
- Visualization : ORTEP-3 (with GUI) generates thermal ellipsoid plots, while WinGX integrates crystallographic data processing and validation .
- Example: A related monohydrate structure (methyl ester analog) was resolved with R-factor < 0.05 using SHELX .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-methoxyphenylcarbamoyl group on biological activity?
- Methodology :
- Analog Synthesis : Replace the 3-methoxyphenyl group with halogenated (e.g., 3-fluorophenyl) or electron-withdrawing (e.g., nitro) substituents to assess electronic effects .
- Bioassays : Test analogs against target enzymes (e.g., bacterial DNA gyrase) using MIC assays and compare IC₅₀ values. For example, fluorophenyl analogs in showed enhanced antimicrobial activity vs. methoxy derivatives .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze binding affinity differences. A study on 1,8-naphthyridine-3-carboxamides revealed that methoxy groups improve hydrophobic interactions in enzyme pockets .
Q. What strategies address contradictory bioactivity data in different assay models for naphthyridine derivatives?
- Methodology :
- Orthogonal Assays : Cross-validate results using enzyme inhibition assays (e.g., fluorescence-based) and whole-cell viability tests (e.g., broth microdilution) to rule out false positives .
- Purity Verification : Use elemental analysis (C, H, N ± 0.3%) and HPLC-MS to confirm compound integrity, as impurities (e.g., hydrolyzed esters) may skew bioactivity .
- Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) to explain discrepancies between in vitro and in vivo results .
Q. How can computational methods predict the reactivity of the carbamoyl methyl ester moiety in nucleophilic environments?
- Methodology :
- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to compute electrostatic potential (ESP) maps, identifying nucleophilic attack sites (e.g., carbonyl carbon) .
- Hydrolysis Kinetics : Simulate reaction pathways with explicit solvent models (e.g., water) in QM/MM frameworks. Ethyl ester analogs hydrolyze 30% faster than methyl esters at pH 7.4 .
- Experimental Validation : Compare computational predictions with NMR-monitored hydrolysis rates in buffered D₂O (e.g., 0.1 M PBS, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
